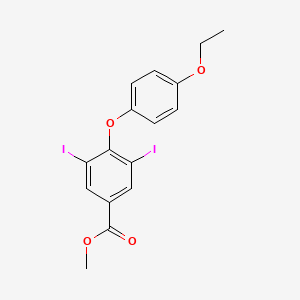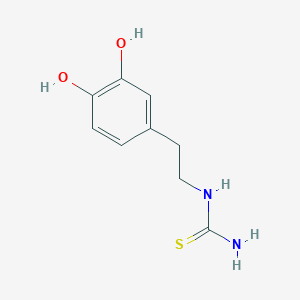
2-(3,4-Dihydroxyphenyl)ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)ethylthiourea: is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thiourea group attached to a 2-(3,4-dihydroxyphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroxyphenyl)ethylthiourea typically involves the reaction of 2-(3,4-dihydroxyphenyl)ethylamine with thiourea. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2-(3,4-Dihydroxyphenyl)ethylamine+Thiourea→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3,4-Dihydroxyphenyl)ethylthiourea can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: 2-(3,4-Dihydroxyphenyl)ethylthiourea is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant and enzyme inhibitory properties. It has shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer and anti-inflammatory agent. It has shown activity against certain cancer cell lines and inflammatory pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylthiourea involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Dopamine: A neurotransmitter with a similar 3,4-dihydroxyphenyl structure.
2-(3,4-Dihydroxyphenyl)ethylamine:
Thiourea: The parent compound of thiourea derivatives.
Uniqueness: 2-(3,4-Dihydroxyphenyl)ethylthiourea is unique due to the presence of both the 3,4-dihydroxyphenyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
401602-53-7 |
|---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethylthiourea |
InChI |
InChI=1S/C9H12N2O2S/c10-9(14)11-4-3-6-1-2-7(12)8(13)5-6/h1-2,5,12-13H,3-4H2,(H3,10,11,14) |
InChI Key |
VFYZLDXKLFNGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=S)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)
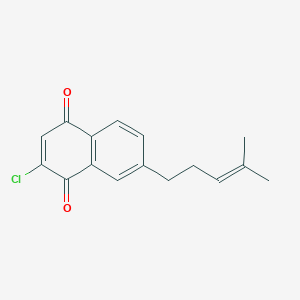
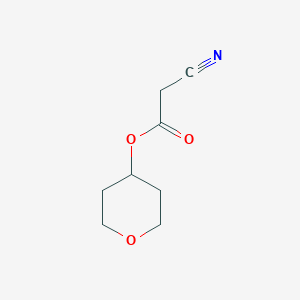

![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)
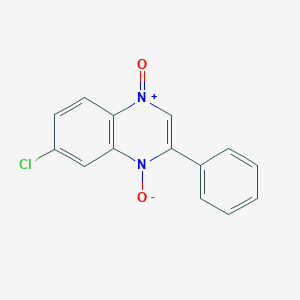
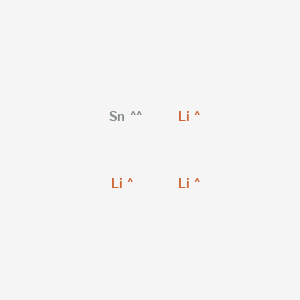
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
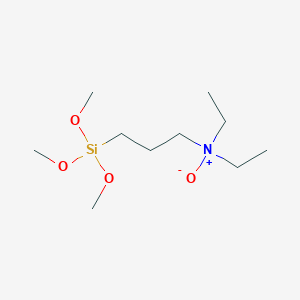
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
